

Assessing the Specificity of AZD5904 Against Related Peroxidases: A Comparative Guide

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Compound of Interest

Compound Name: AZD5904

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This guide provides an objective comparison of the specificity of **AZD5904**, a potent myeloperoxidase (MPO) inhibitor, against related human peroxidases, including thyroid peroxidase (TPO), lactoperoxidase (LPO), and eosinophil peroxidase (EPO). The information presented is supported by available preclinical data and established experimental methodologies.

Executive Summary

AZD5904 is an irreversible inhibitor of human myeloperoxidase (MPO) with a reported IC₅₀ of 140 nM.^[1] Preclinical data indicates a significant selectivity for MPO over other related peroxidases. Specifically, **AZD5904** demonstrates a 10 to 19-fold greater selectivity for MPO than for lactoperoxidase (LPO) and thyroid peroxidase (TPO).^[1] Furthermore, it exhibits over 70-fold selectivity against a broader panel of other enzymes, ion channels, and receptors.^[1] While direct IC₅₀ values for LPO and TPO are not explicitly stated in the available literature, an estimated range can be calculated based on the provided selectivity. The inhibitory effect of **AZD5904** on eosinophil peroxidase (EPO) has not been detailed in the reviewed sources.

Comparative Specificity of AZD5904

The following table summarizes the known and estimated inhibitory concentrations (IC₅₀) of **AZD5904** against MPO and related peroxidases.

Enzyme	Common Abbreviation	IC50 (nM)	Selectivity vs. MPO
Myeloperoxidase	MPO	140	1x
Lactoperoxidase	LPO	1400 - 2660 (est.)	10-19x
Thyroid Peroxidase	TPO	1400 - 2660 (est.)	10-19x
Eosinophil Peroxidase	EPO	Data not available	Data not available

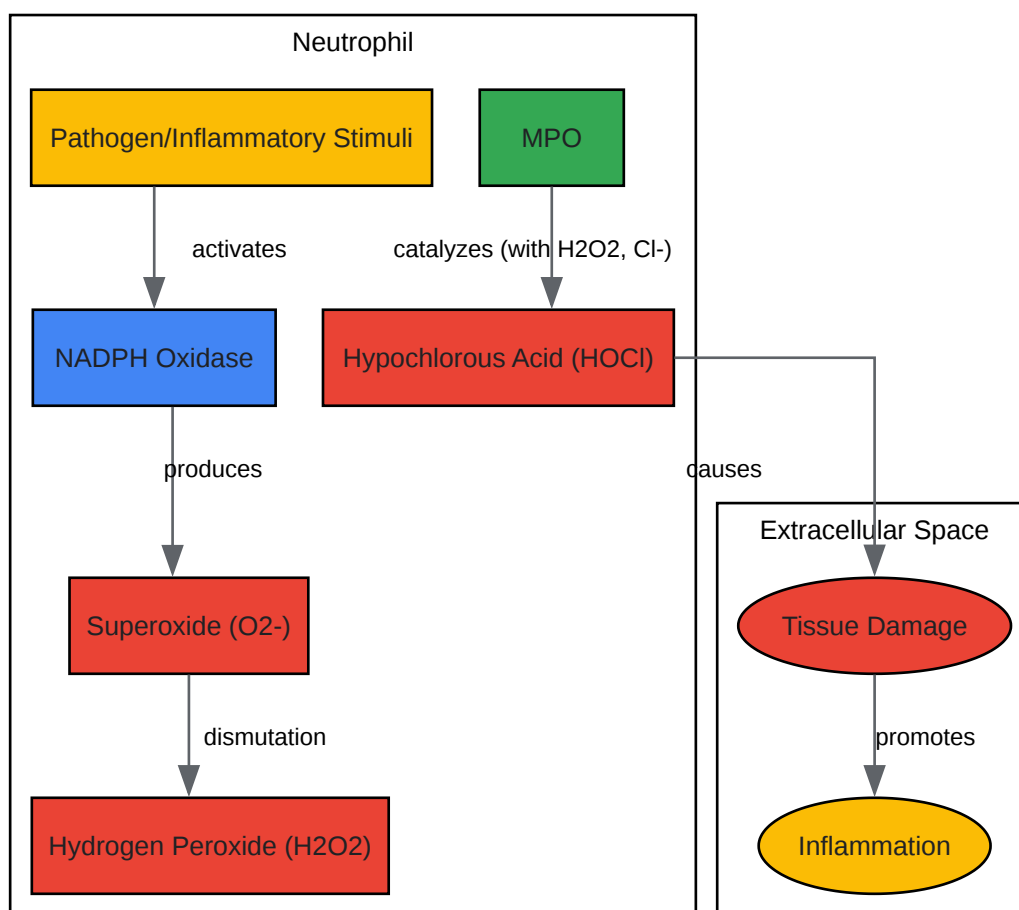
Estimated IC50 values for LPO and TPO are calculated based on the reported 10-19 fold greater selectivity for MPO.[\[1\]](#)

Signaling Pathways and Peroxidase Function

To understand the significance of **AZD5904**'s specificity, it is crucial to consider the distinct physiological roles of these peroxidases.

Myeloperoxidase (MPO) in Inflammation

MPO is primarily expressed in neutrophils and plays a critical role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in various inflammatory diseases.

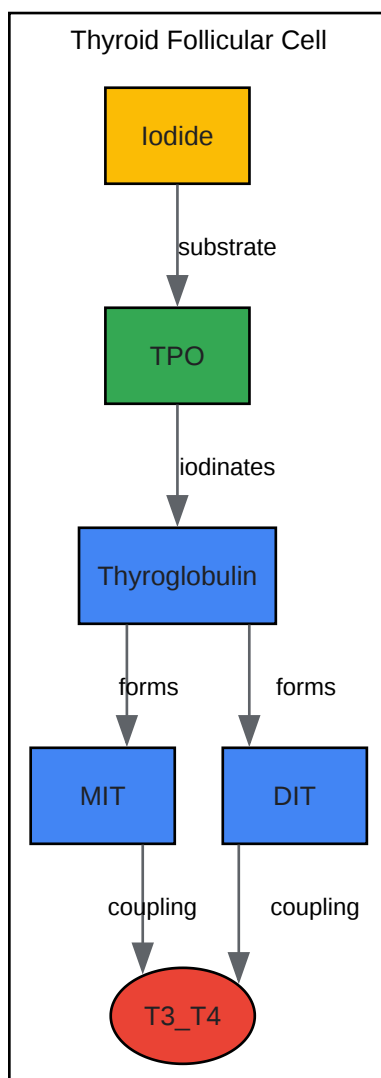


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Caption: MPO-mediated production of hypochlorous acid in neutrophils.

Thyroid Peroxidase (TPO) in Hormone Synthesis

TPO is a key enzyme in the thyroid gland, essential for the synthesis of thyroid hormones (T3 and T4). Inhibition of TPO can lead to hypothyroidism.

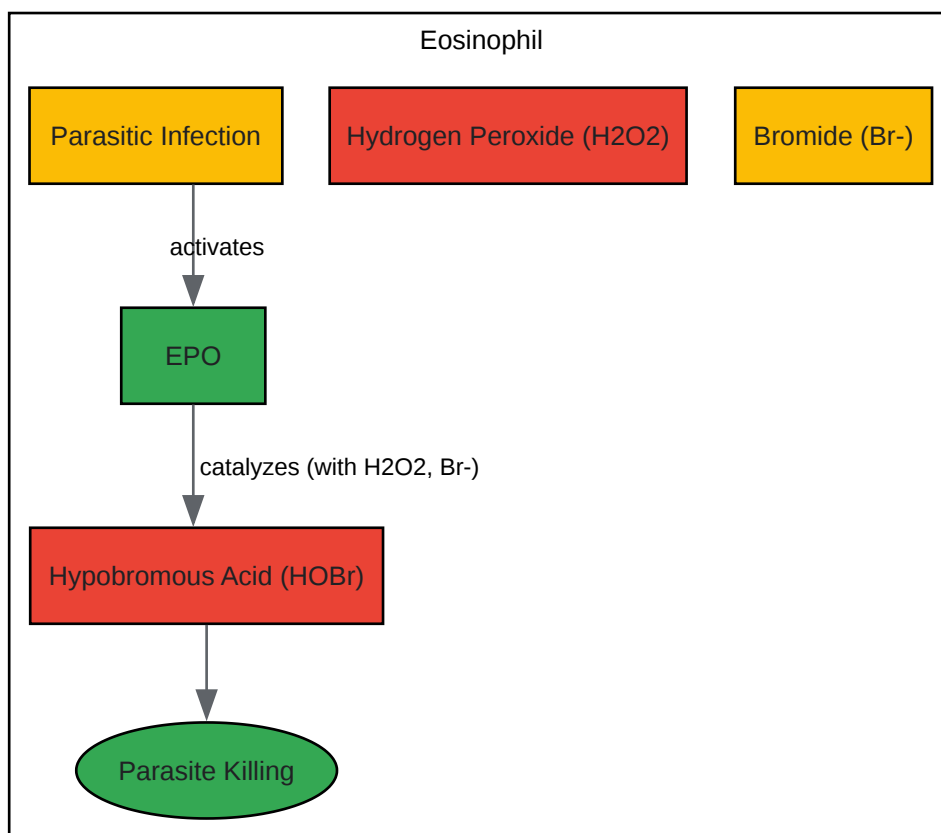


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Caption: Role of TPO in thyroid hormone synthesis.

Eosinophil Peroxidase (EPO) in Immune Response

EPO is found in eosinophils and is involved in immune responses, particularly against parasitic infections. It preferentially uses bromide over chloride to generate hypobromous acid.



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Caption: EPO-mediated immune response to parasitic infection.

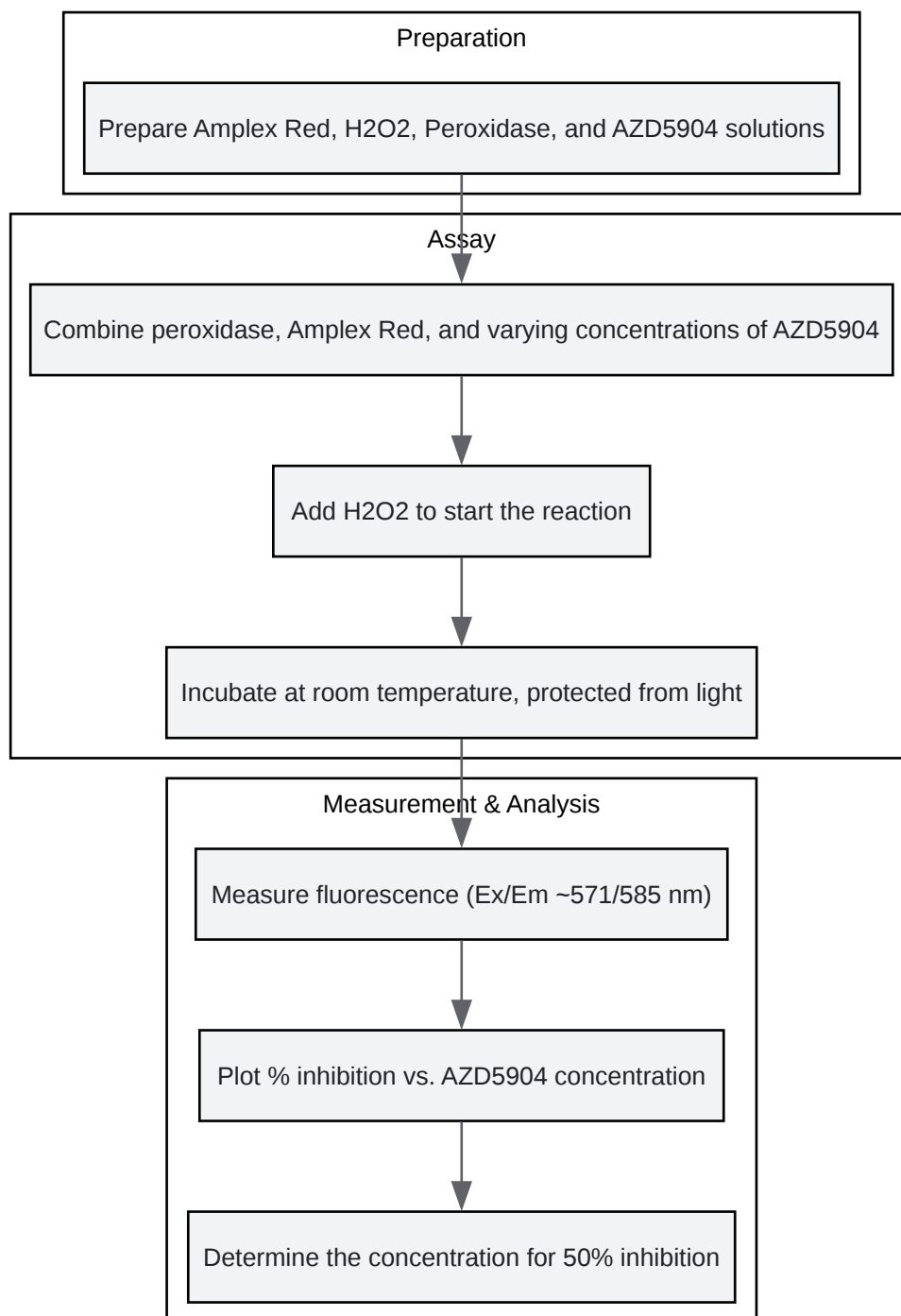
Experimental Protocols

The determination of IC₅₀ values for peroxidase inhibitors is crucial for assessing their potency and selectivity. A common method employed is the Amplex® Red peroxidase assay.

Principle of the Amplex® Red Peroxidase Assay

The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) is a non-fluorescent and colorless substrate that, in the presence of horseradish peroxidase (HRP), reacts with hydrogen peroxide (H₂O₂) to produce the highly fluorescent and red-colored product, resorufin. The activity of other peroxidases, such as MPO, TPO, or LPO, can be measured by their ability to catalyze this reaction in the presence of H₂O₂. The inhibition of this reaction by a compound like **AZD5904** can be quantified by measuring the decrease in fluorescence.

Workflow for IC50 Determination



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Caption: General workflow for IC50 determination using the Amplex Red assay.

Detailed Protocol for MPO Inhibition Assay

Materials:

- Human Myeloperoxidase (MPO)
- **AZD5904**
- Amplex® Red reagent
- Hydrogen peroxide (H₂O₂)
- Horseradish peroxidase (HRP) - for standard curve
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **AZD5904** in DMSO.
 - Prepare working solutions of **AZD5904** by serial dilution in PBS.
 - Prepare a stock solution of Amplex® Red reagent in DMSO.
 - Prepare a working solution of H₂O₂ in PBS immediately before use.
 - Prepare a working solution of MPO in PBS.
- Assay Setup:
 - To each well of a 96-well plate, add:

- 50 µL of PBS containing the desired final concentration of MPO.
- 50 µL of the various dilutions of **AZD5904** or vehicle (DMSO in PBS) for control.
- Pre-incubate the plate at room temperature for 15 minutes.
- Reaction Initiation and Measurement:
 - Prepare a reaction mix containing Amplex® Red reagent and H₂O₂ in PBS.
 - Add 100 µL of the reaction mix to each well to initiate the reaction.
 - Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30 minutes.
- Data Analysis:
 - Determine the rate of reaction (slope of the fluorescence versus time curve).
 - Calculate the percentage of inhibition for each concentration of **AZD5904** relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **AZD5904** concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

This protocol can be adapted for testing the inhibitory activity of **AZD5904** against TPO, LPO, and EPO by substituting MPO with the respective peroxidase enzyme.

Conclusion

The available data strongly suggest that **AZD5904** is a highly potent and selective inhibitor of human myeloperoxidase. Its significantly lower affinity for the related peroxidases, TPO and LPO, indicates a reduced potential for off-target effects, particularly concerning thyroid function. Further investigation into the inhibitory profile of **AZD5904** against eosinophil peroxidase would provide a more complete understanding of its specificity within the human peroxidase family. The provided experimental framework offers a robust methodology for researchers to independently verify and expand upon these findings.

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References

- 1. AZD5904 [openinnovation.astrazeneca.com]
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